3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one
Descripción
3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one is a synthetic small molecule featuring a 1,8-naphthyridin-2-one core substituted with a 4-fluorobenzyl group at position 1 and a 4-(2-chlorophenyl)piperazine-1-carbonyl moiety at position 2. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors.
Piperazine derivatives are widely studied for their CNS activity, particularly as serotonin and dopamine receptor modulators . The carbonyl linker between the naphthyridine and piperazine groups may influence conformational flexibility and hydrogen-bonding capacity, critical for target engagement .
Propiedades
IUPAC Name |
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClFN4O2/c27-22-5-1-2-6-23(22)30-12-14-31(15-13-30)25(33)21-16-19-4-3-11-29-24(19)32(26(21)34)17-18-7-9-20(28)10-8-18/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLUKMOUPQHEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations:
- Substituent Position and Electronic Effects : The target compound’s 2-chlorophenyl group on piperazine (vs. 3-trifluoromethylphenyl in ) may reduce steric hindrance while maintaining electron-withdrawing properties, enhancing receptor affinity.
- Functional Group Impact : The carboxylic acid in compound 33 increases polarity (logP ~2.1 estimated) compared to the target compound’s neutral carbonyl group (logP ~3.5 predicted), influencing blood-brain barrier penetration.
Pharmacological and Binding Profiles
Key Observations:
- Target Selectivity: The dichlorophenyl-piperazine derivative shows nanomolar D2 receptor affinity, suggesting the target compound’s 2-chlorophenyl group may confer similar selectivity for monoamine receptors.
- Role of Fluorine: The 4-fluorobenzyl group in the target compound may reduce metabolic degradation (via blocking cytochrome P450 oxidation) compared to non-fluorinated analogues .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
